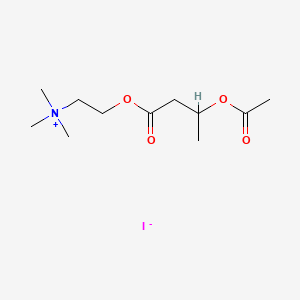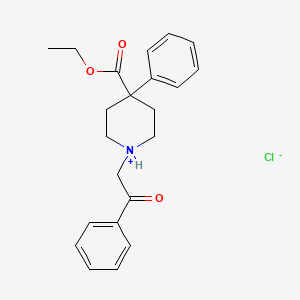
1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C22H25NO3·HCl and a molecular weight of 387.94 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride typically involves the esterification of isonipecotic acid derivatives. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt of the compound.
化学反应分析
Types of Reactions: 1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isonipecotic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or isonipecotic acid derivatives.
科学研究应用
1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of 1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
- Isonipecotic acid, 4-phenyl-, ethyl ester, hydrochloride
- Ethyl 4-phenylisonipecotate
- Ethyl 4-phenylpiperidine-4-carboxylate
Comparison: 1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride is unique due to its specific structural features, such as the phenacyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
95133-58-7 |
|---|---|
分子式 |
C22H26ClNO3 |
分子量 |
387.9 g/mol |
IUPAC 名称 |
ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-2-26-21(25)22(19-11-7-4-8-12-19)13-15-23(16-14-22)17-20(24)18-9-5-3-6-10-18;/h3-12H,2,13-17H2,1H3;1H |
InChI 键 |
FXBPCNMDKPSAOF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC[NH+](CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


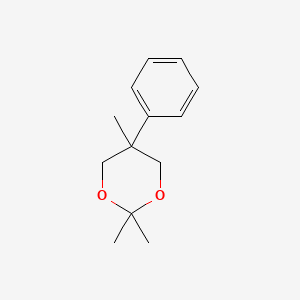
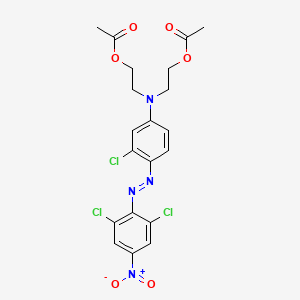
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B13777671.png)
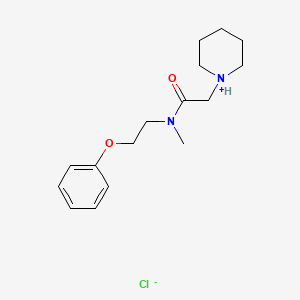
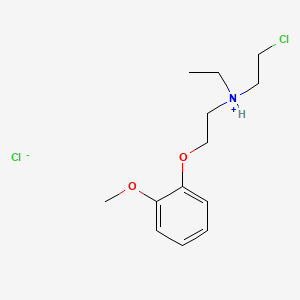

![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)
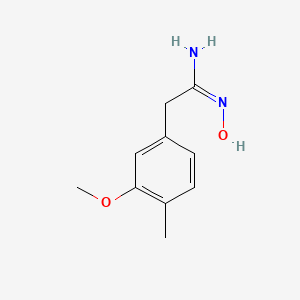
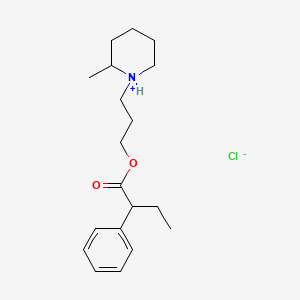

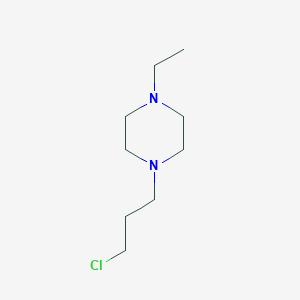
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
